molecular formula C6H18N3Si B081438 Tris(dimethylamino)silane CAS No. 15112-89-7

Tris(dimethylamino)silane

Katalognummer B081438
CAS-Nummer: 15112-89-7
Molekulargewicht: 160.31 g/mol
InChI-Schlüssel: GIRKRMUMWJFNRI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Tris(dimethylamino)silane (TDMAS) is used as an organosilicon source for the deposition of Si oxynitride, carbonitride, nitride, and oxide thin films . It is also used to form multicomponent silicon-containing thin films . The depositions can be carried out at low substrate temperatures (<150°C) .


Synthesis Analysis

A synthesis method of Tris(dimethylamino)silane involves several steps . Under inert gas protection, dimethylamine and hydrocarbon solvents are added to a reactor. Then, an organolithium compound is added to the system to produce the lithium salt of dimethylamine. Trichlorosilane is added to the system. After the reaction is completed, distillation is carried out to obtain Tris(dimethylamino)silane .


Molecular Structure Analysis

The molecular structure of Tris(dimethylamino)silane can be found in various chemical databases .


Chemical Reactions Analysis

The dissociation of Tris(dimethylamino)silane on hot tungsten and tantalum surfaces has been studied under collision-free conditions .


Physical And Chemical Properties Analysis

Tris(dimethylamino)silane is a liquid with a boiling point of 142°C and a melting point of -90°C . It has a density of 0.838 g/mL at 25°C . It reacts violently with water .

Wissenschaftliche Forschungsanwendungen

Production of SiOx Films

TDMAS is frequently used in the production of SiOx films . These films, derived from amino silane precursors, have found several applications with high added value . The deposition of coatings from TDMAS has been reported to demand considerable amounts of energy, mainly due to the difficulty of oxidizing such compounds .

Plasma Enhanced Atomic Layer Deposition (PEALD)

TDMAS is used in Plasma-enhanced atomic layer deposition (PEALD) to improve the oxidation efficiency, even under low processing temperatures . This makes PEALD a very promising technique for the deposition of SiOx coatings .

Deposition of Silicon Oxide Films

TDMAS is used in the deposition of silicon oxide films at 150 °C . The effect of the plasma oxidation time and atmosphere composition on the chemical structure, elemental composition, and chemical bonding state of the films has been evaluated .

Production of Si Oxynitride Thin Films

TDMAS is used as an organosilicon source for the deposition of Si oxynitride thin films . The depositions can be carried out at low substrate temperatures (<150) .

Production of Carbonitride Thin Films

TDMAS is also used for the deposition of carbonitride thin films . These depositions can also be carried out at low substrate temperatures (<150) .

Production of Nitride Thin Films

TDMAS is used for the deposition of nitride thin films . These depositions can be carried out at low substrate temperatures (<150) .

Production of Oxide Thin Films

TDMAS is used for the deposition of oxide thin films . These depositions can be carried out at low substrate temperatures (<150) .

Formation of Multicomponent Silicon Containing Thin Films

TDMAS is used to form multicomponent silicon containing thin films . The depositions can be carried out at low substrate temperatures (<150) .

Safety And Hazards

Tris(dimethylamino)silane is flammable and releases flammable gas when in contact with water . It is toxic if swallowed, in contact with skin, or inhaled . It causes severe skin burns and eye damage .

Zukünftige Richtungen

Tris(dimethylamino)silane is used as an organosilicon source for the deposition of various thin films . It has been shown to have good stability and high reactivity, making it a hot topic for research in ALD methods for SiO2 deposition . The melting point and vapor pressure of TDMAS are in a suitable working range, making it a very good vapor deposition precursor .

Eigenschaften

InChI

InChI=1S/C6H18N3Si/c1-7(2)10(8(3)4)9(5)6/h1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIRKRMUMWJFNRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)[Si](N(C)C)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H18N3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00884786
Record name Silanetriamine, N,N,N',N',N'',N''-hexamethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00884786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tris(dimethylamino)silane

CAS RN

15112-89-7
Record name Tris(dimethylamino)silane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015112897
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Silanetriamine, N,N,N',N',N'',N''-hexamethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Silanetriamine, N,N,N',N',N'',N''-hexamethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00884786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: TDMAS exhibits a strong affinity for hydroxyl (OH) groups on silicon surfaces. During ALD, TDMAS molecules preferentially adsorb onto these OH sites, leading to the formation of Si-O-Si bonds and the release of dimethylamine (DMA) as a byproduct. [, , , ] This self-limiting reaction allows for precise control over film thickness. [, , , , , ]

A: While TDMAS readily reacts with OH groups, the complete removal of hydroaminocarbon byproducts can be challenging. These byproducts may lead to impurities in the deposited film. Research suggests that ozone treatment effectively removes these byproducts, and subsequent water vapor treatment regenerates the OH sites for further TDMAS adsorption. [, , , ]

ANone: TDMAS has the molecular formula C6H19N3Si and a molecular weight of 177.34 g/mol.

A: Yes, TDMAS has been characterized using various spectroscopic techniques, including Fourier transform infrared absorption spectroscopy (IRAS), X-ray photoelectron spectroscopy (XPS), and nuclear magnetic resonance (NMR). These techniques provide information on the vibrational modes, elemental composition, and chemical environment of atoms within the TDMAS molecule. [, , , , , ]

A: TDMAS enables silicon oxide deposition at temperatures as low as 150 °C. [, , , ] This is particularly advantageous for applications involving temperature-sensitive substrates, such as flexible electronics. []

A: Studies reveal a correlation between the growth rate of ALD-SiO2 films using TDMAS and the electronegativity difference of the metal-oxide underlayer. As the electronegativity difference increases, so does the growth rate. This observation suggests that the negative charge concentration on oxygen atoms in the underlayer influences the adsorption and reaction kinetics of TDMAS. []

A: Research indicates that the decomposition of TDMAS on hot tungsten and tantalum surfaces is a catalytic process. [] The activation energies for the formation of decomposition products are significantly lower on these surfaces compared to gas-phase calculations, suggesting surface-catalyzed reactions.

A: The primary products observed during the catalytic decomposition of TDMAS on hot tungsten and tantalum are methyl radicals and N-methyl methyleneimine (NMMI). []

A: Ab initio calculations, particularly at the CCSD(T) level of theory, have been used to elucidate the decomposition pathways of TDMAS and bis(dimethylamino)silane (BDMAS). [, ] These calculations provide insights into the energetics of bond dissociation, transition state structures, and the relative stability of different decomposition products.

A: Yes, density functional theory (DFT) calculations have been employed to study the adsorption and reaction mechanisms of TDMAS on various surfaces, including hydroxylated SiO2 and WO3. [, , ] These studies offer insights into the atomistic details of TDMAS adsorption, bond formation, and the nature of surface intermediates.

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